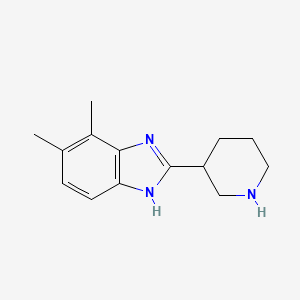

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole

Description

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core substituted with methyl groups at the 6- and 7-positions and a piperidin-3-yl moiety at the 2-position. The piperidinyl substituent introduces a basic nitrogen atom, which may influence solubility, bioavailability, and binding interactions in biological systems. Commercial availability data indicate that this compound is supplied by two vendors, suggesting moderate accessibility for research purposes .

Properties

IUPAC Name |

4,5-dimethyl-2-piperidin-3-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-9-5-6-12-13(10(9)2)17-14(16-12)11-4-3-7-15-8-11/h5-6,11,15H,3-4,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXGQVNJZSMBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)C3CCCNC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Benzimidazole Core

- Starting Material : 4,5-dimethyl-1,2-phenylenediamine (corresponding to 6,7-dimethyl substitution on the benzimidazole ring).

- Cyclization : Condensation with a suitable aldehyde or carboxylic acid derivative to form the benzimidazole nucleus. This step can be catalyzed by acids such as HCl or facilitated by reagents like polyphosphoric acid or metal triflates.

- Reaction Conditions : Heating under reflux in solvents such as acetic acid or polyphosphoric acid, or under microwave irradiation to improve yield and reduce reaction time.

Representative Synthetic Procedure (Based on Patent WO2011099832A2)

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 4,5-dimethyl-1,2-phenylenediamine | Commercial or prepared via reduction of corresponding nitro compounds | - |

| 2 | Cyclization to 6,7-dimethyl-1H-benzimidazole | Heating with carboxylic acid derivatives in acidic medium (e.g., acetic acid) | 50-70% |

| 3 | Coupling with piperidin-3-yl derivative | Reaction of benzimidazole intermediate with piperidin-3-yl amine using HBTU and triethylamine in DMF | 65-75% |

| 4 | Purification | Silica gel chromatography with ethyl acetate/hexane (2:1) | - |

Alternative Synthetic Routes and Catalytic Methods

- Metal-Catalyzed Cyclization : Use of metal triflates (e.g., Indium(III) triflate) as reusable catalysts for benzimidazole formation has been reported to increase yields and reduce reaction times.

- One-Pot Syntheses : Some methods employ one-pot reduction and cyclization of nitro-substituted precursors with aldehydes or nitriles under mild conditions using sodium dithionite or iron powder, which may be adapted for substituted benzimidazoles.

- Microwave-Assisted Synthesis : Microwave irradiation in polyphosphoric acid media has been shown to provide high yields (up to 92%) of benzimidazole derivatives in short reaction times, which could be applied for the preparation of methyl-substituted benzimidazoles.

Research Findings and Optimization Parameters

- Molar Ratios : In coupling reactions, the piperidin-3-yl derivative is preferably used in slight excess (1.0–1.2 equivalents) relative to the benzimidazole intermediate to drive the reaction to completion.

- Solvent Choice : Polar aprotic solvents such as DMF facilitate better solubility of reagents and efficient coupling.

- Temperature and Time : Reflux or controlled heating (room temperature to 80°C) for several hours is typical for cyclization and coupling steps.

- Purification : Chromatographic purification is essential to obtain high purity, with elution solvents optimized for polarity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-Catalyzed Condensation | 4,5-dimethyl-1,2-phenylenediamine + carboxylic acid/aldehyde | HCl, Acetic acid, PPA | Heating, reflux, or microwave | Simple, well-established | Longer reaction times, possible side reactions |

| Coupling with Piperidin-3-yl | Benzimidazole intermediate + piperidin-3-yl amine | HBTU, Triethylamine, DMF | Room temp to reflux | High yield, selective | Requires coupling agents, cost |

| Metal-Triflate Catalysis | o-Phenylenediamine derivatives + aldehydes | Indium(III) triflate, others | Mild heating | Reusable catalyst, efficient | Catalyst cost, availability |

| One-Pot Reduction and Cyclization | Nitro-substituted precursors + aldehydes | Sodium dithionite, Fe powder | Mild conditions | Green chemistry, fewer steps | Limited substrate scope |

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole can undergo various chemical reactions, including:

Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonyl-containing derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole has shown significant potential in medicinal chemistry due to its bioactive properties:

- Anticancer Activity : Research indicates that benzimidazole derivatives exhibit anticancer effects. For instance, studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis through various mechanisms .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its derivatives have shown efficacy against bacteria and fungi, suggesting potential applications in treating infections .

Pharmacological Studies

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : Similar benzimidazole derivatives have exhibited anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also possess similar effects, which could be beneficial in treating inflammatory diseases .

- Analgesic Activity : Compounds with similar structures have been reported to show analgesic effects in animal models, indicating potential for pain management applications .

Neuropharmacology

Recent studies have explored the use of benzimidazole derivatives as potential ligands for neurotransmitter receptors:

- CNS Activity : Some derivatives have been investigated for their ability to cross the blood-brain barrier (BBB) and interact with central nervous system (CNS) targets. This suggests that this compound may have applications in treating neurological disorders .

Case Studies

Several case studies highlight the effectiveness of benzimidazole derivatives in various therapeutic areas:

| Study Reference | Compound Tested | Key Findings |

|---|---|---|

| Moneer et al., 2021 | Benzimidazole Derivatives | Significant COX inhibition and anti-inflammatory effects were noted. |

| Prajapat & Talesara, 2016 | Alkoxyphthalimide Derivatives | Notable anti-inflammatory effects compared to standard drugs like diclofenac. |

| Saha et al., 2020 | Disubstituted Benzimidazoles | Demonstrated promising analgesic properties in animal models. |

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and commercial characteristics of 6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole can be contextualized by comparing it to closely related analogs. Key differences arise from substituent positions, salt forms, and functional group modifications, which impact physicochemical properties and commercial demand.

Structural Isomerism: Piperidinyl Positional Variants

- Commercial Availability : The 4-yl isomer is more widely available (5 suppliers vs. 2 for the 3-yl variant), likely due to higher synthetic feasibility or demand in medicinal chemistry research.

- Salt Form : The dihydrochloride salt of the 4-yl isomer enhances solubility, making it preferable for biological assays .

Substituent Modifications

Variations in substituents on the benzimidazole core or piperidinyl group alter molecular properties:

Biological Activity

6,7-Dimethyl-2-piperidin-3-yl-1H-benzimidazole is a synthetic compound belonging to the benzimidazole class, characterized by its unique structure that includes a benzimidazole core linked to a piperidine ring with methyl substitutions at the 6 and 7 positions. This structural configuration is significant as it influences the compound's biological activity, particularly its antimicrobial and antioxidant properties.

- Molecular Formula : C15H21N3

- Molecular Weight : 243.35 g/mol

- Structure : The compound features a benzimidazole core which is common in several FDA-approved medications known for their antiparasitic and antifungal properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that derivatives of benzimidazole linked to piperidine can display potent antibacterial and antifungal activities. For instance, modifications to the structure have shown efficacy in inhibiting pyroptosis and reducing interleukin-1 beta release, indicating potential applications in treating inflammatory diseases.

Case Studies

- Antibacterial Efficacy : In vitro tests revealed that compounds similar to this compound demonstrated significant inhibitory effects against various bacterial strains. For example, one study reported a minimum inhibitory concentration (MIC) of 0.0195 mg/mL against E. coli, showcasing its potential as an antibacterial agent .

- Antifungal Activity : The compound also exhibited antifungal properties with effective inhibition against Candida albicans and other fungal pathogens, further supporting its therapeutic potential in treating infections caused by these organisms .

Antioxidant Activity

The antioxidant properties of this compound have been highlighted in studies indicating its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress-related diseases, suggesting that the compound could be beneficial in a variety of therapeutic contexts.

Target Enzymes and Pathways

The biological activity of this compound is believed to be mediated through interactions with specific enzymes and signaling pathways:

- DNA Gyrase Inhibition : Similar compounds have been shown to target mycobacterial DNA gyrase, leading to alterations in DNA structure and function, which is critical for bacterial proliferation.

- Cell Signaling Modulation : The compound may influence key signaling pathways involved in inflammation and cell proliferation, such as STAT-3 and NF-kB pathways, which are often implicated in cancer progression.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Studies on related benzimidazole derivatives have identified specific substitutions that optimize potency against target enzymes while minimizing adverse effects on human cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Piperidin-4-yl)-1H-benzimidazole | Piperidine at position 4 | Antibacterial and antifungal |

| 2-(3-Pyridinyl)-1H-benzimidazole | Pyridine instead of piperidine | Anticancer properties |

| 5-Methylbenzimidazole | Methyl substitution at position 5 | Antioxidant activity |

| Benzimidazole derivatives | Varying chain lengths affecting lipophilicity | Enhanced bioavailability |

The distinct methyl substitutions at positions 6 and 7 of the benzimidazole core may confer unique pharmacokinetic properties compared to these similar compounds, potentially enhancing its therapeutic profile against specific diseases.

Q & A

Basic: What are the optimal synthetic routes for 6,7-dimethyl-2-piperidin-3-yl-1H-benzimidazole, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves condensation of o-phenylenediamine derivatives with substituted piperidine precursors under acidic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalyst optimization : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) can accelerate cyclization .

- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.

Optimization Strategy :

Use a factorial design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) can identify optimal conditions with minimal experimental runs .

Advanced: How can computational chemistry and quantum mechanical modeling guide the design of benzimidazole derivatives like this compound?

Methodological Answer:

- Reaction Pathway Prediction : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction mechanisms .

- Electronic Property Analysis : HOMO-LUMO gap calculations assess nucleophilicity/electrophilicity, guiding substituent placement for targeted reactivity .

- Docking Studies : Molecular docking with proteins (e.g., enzymes) predicts binding affinities, aiding SAR development for biological applications .

Integration with Experimentation :

Leverage platforms like ICReDD’s hybrid approach, where computational path searches inform experimental validation, reducing trial-and-error cycles .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at C6/C7, piperidine ring protons) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex heterocycles.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns.

- X-ray Crystallography : Resolves 3D structure and crystallographic packing, critical for patent applications .

Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to confirm functional groups .

Advanced: How can reactor design and process intensification improve the scalability of benzimidazole synthesis?

Methodological Answer:

- Microreactor Systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .

- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted precursors, improving yield .

- Scale-Up Simulation : Use COMSOL Multiphysics to model fluid dynamics and optimize reactor geometry .

Case Study :

A continuous-flow reactor with real-time process analytical technology (PAT) can achieve >90% yield for benzimidazole cores, as demonstrated in analogous systems .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13). Benzimidazoles are prone to hydrolysis under strongly acidic/basic conditions due to ring-opening .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds (typically >200°C for methyl-substituted derivatives) .

Mitigation Strategies :

Lyophilization or formulation with stabilizers (e.g., cyclodextrins) enhances shelf-life in hygroscopic environments .

Advanced: How can contradictions in published data on benzimidazole reactivity be resolved?

Methodological Answer:

- Meta-Analysis : Use systematic reviews to aggregate data from diverse studies, identifying outliers via statistical tools (e.g., Grubbs’ test) .

- Mechanistic Replication : Reproduce disputed reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

- Computational Validation : Compare experimental kinetics with DFT-derived activation energies to reconcile discrepancies .

Example :

Divergent reports on piperidine ring-opening in acidic media may arise from trace metal impurities; inductively coupled plasma (ICP-MS) analysis can detect such interferents .

Advanced: What strategies enable the development of structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

- Analog Synthesis : Introduce substituents at the piperidine N-atom or benzimidazole C2 position to modulate steric/electronic effects .

- Biological Assays : Pair in vitro enzyme inhibition data (e.g., kinase assays) with molecular dynamics (MD) simulations to map binding interactions .

- Cheminformatics : Use QSAR models trained on bioactivity datasets to predict modifications for enhanced potency/selectivity .

Case Study :

Methyl groups at C6/C7 increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

Basic: How can researchers mitigate challenges in purifying this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to balance solubility and yield.

- Sorbent Screening : Test activated carbon or silica gel for selective adsorption of impurities .

Quality Control :

Validate purity via HPLC-UV (≥95% area) and elemental analysis (C, H, N within ±0.4% of theoretical) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.